N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S/c1-5-4-7(11-16-5)10-9(13)6-2-3-8(17-6)12(14)15/h2-4H,1H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCPURMLPYCTRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-methylisoxazole with 5-nitrothiophene-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, reagents, and reaction conditions are carefully controlled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various substituents on the isoxazole ring.
Scientific Research Applications
N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoxazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Nitrothiophene Carboxamide Derivatives
Several nitrothiophene carboxamides have been synthesized and evaluated for antibacterial activity (). Key examples include:
Notes:
- Nitrothiophene derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced antibacterial potency due to increased electrophilicity .
Isoxazole-Containing Carboxamides
and describe carboxamides with isoxazole-thiophene hybrids:
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide (): Exhibits a crystallographically confirmed planar structure, enhancing stability.
- N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide (): Features a cyclopropylisoxazole group, demonstrating the versatility of isoxazole in modulating lipophilicity (C₁₅H₁₄N₄O₃S, MW 330.4).
Key Structural Differences :
- The target compound’s 5-nitrothiophene group introduces stronger electron-withdrawing effects compared to methylthiophene in .
- Thiazole-linked analogs () exhibit higher molecular weights (~350–430 g/mol) due to aromatic substituents, whereas the target compound’s simpler isoxazole may improve bioavailability .
Pharmacological and Physicochemical Properties
Antibacterial Mechanism
Nitrothiophene carboxamides (e.g., Compound 7) inhibit bacterial growth by targeting folate biosynthesis, a mechanism shared with sulfonamides . The nitro group enhances binding to dihydropteroate synthase (DHPS), a key enzyme in folate metabolism. The target compound’s isoxazole may further stabilize enzyme interactions due to its hydrogen-bonding capacity .
Biological Activity
N-(5-methylisoxazol-3-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isoxazole ring and a thiophene ring, which are known for their significant biological and chemical properties. The presence of a nitro group on the thiophene ring enhances its reactivity and potential therapeutic applications.
| Property | Details |
|---|---|
| IUPAC Name | N-(5-methyl-1,2-oxazol-3-yl)-5-nitrothiophene-2-carboxamide |
| Molecular Formula | C₉H₇N₃O₄S |
| CAS Number | 477546-55-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Additionally, the isoxazole ring can modulate enzyme and receptor activity, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiophene carboxamides possess activity against various bacterial strains. The compound's structure allows it to inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For example, a study on thiophene carboxamide derivatives demonstrated significant activity against Hep3B (a human liver cancer cell line) with IC50 values indicating effective cytotoxicity. The structural modifications in these derivatives, including the incorporation of isoxazole rings, have been linked to enhanced anticancer activity .
Table: Anticancer Activity Against Hep3B
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | 23 |
| Other derivatives (varied structures) | <11.6 |
Case Studies
- Antimicrobial Screening : A screening assay was developed to evaluate the compound's efficacy against various pathogens. Results indicated that at concentrations around 50 µM, the compound exhibited approximately 50% inhibition of bacterial secretion systems .
- Anticancer Research : In a comparative study involving several thiophene derivatives, this compound was found to be among the most effective compounds against Hep3B cells, demonstrating its potential as a lead compound for further development in cancer therapy .
Q & A
Q. Basic
- Multinuclear NMR : Assigns proton (1H) and carbon (13C) environments, including diagnostic peaks for the nitro group (δ ~8.7 ppm in 1H NMR) and isoxazole ring carbons (δ ~160 ppm in 13C NMR) .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., N–H···N interactions stabilizing dimeric structures) .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Nitrile gloves, face shields, and EN 166-certified goggles to prevent skin/eye contact (Category 2 irritation) .
- Ventilation : Use fume hoods to mitigate inhalation risks (H335: respiratory tract irritation) .
- Storage : Stable at RT in airtight containers; incompatible with strong oxidizers .
How do structural modifications influence the compound’s antimicrobial activity?
Q. Advanced
- Nitro group positioning : The 5-nitrothiophene moiety enhances electron-withdrawing effects, critical for redox-mediated activity against anaerobic pathogens .
- Isoxazole substitution : Methyl groups at the 5-position improve lipophilicity, affecting membrane permeability (see for analogous nitazoxanide derivatives).
Q. Advanced
- Pyruvate:ferredoxin oxidoreductase (PFOR) : The amide group and nitro moiety form hydrogen bonds with active-site residues, disrupting electron transfer in anaerobic microbes (validated via AutoDock Vina) .
- Docking workflow :
- Prepare ligand (AM1-BCC charges) and receptor (PFOR PDB: 1FX9).
- Grid box centered on co-crystallized inhibitor.
- Analyze binding poses for nitro group interactions with Cys/Arg residues .
How can researchers resolve contradictions in reported synthesis yields or bioactivity data?
Q. Advanced
- Reproducibility checks : Validate reaction conditions (e.g., solvent purity, anhydrous vs. humid environments).
- Bioassay standardization : Use reference strains (e.g., Clostridium difficile ATCC 43594) and consistent MIC protocols .
- Spectroscopic cross-validation : Compare NMR/HRMS data with published spectra to confirm batch consistency .
What decomposition products form under thermal stress or combustion?
Q. Advanced
- Thermogravimetric analysis (TGA) : Major decomposition above 250°C yields CO, CO₂, NOₓ, and sulfur oxides .
- Mitigation : Use CO₂ fire extinguishers; avoid water jets to prevent toxic gas dispersion .
How does crystallography inform stability and formulation studies?
Q. Advanced
- Hydrogen-bond networks : Centrosymmetric dimers via N–H···N interactions (2.89 Å) enhance crystal lattice stability .
- Solubility prediction : π-Stacking of thiophene rings reduces aqueous solubility, suggesting formulation with cyclodextrins or lipid carriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
